Terbutalone

概要

説明

Terbutaline is a synthetic beta-2 adrenergic agonist used primarily as a bronchodilator to manage asthma symptoms and other respiratory conditions such as bronchitis and emphysema . It is also used as a tocolytic agent to delay preterm labor . Terbutaline was first synthesized in the late 1960s and has since become a crucial medication in respiratory therapy .

作用機序

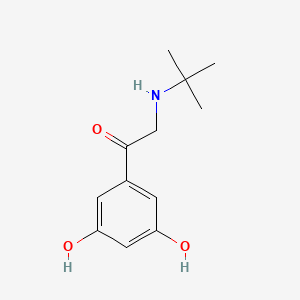

Terbutaline, also known as “2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone” or “Terbutaline Impurity C”, is a synthetic beta-2 adrenergic receptor agonist . It is primarily used as a bronchodilator and to prevent premature labor .

Target of Action

Terbutaline’s primary targets are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . These receptors play a crucial role in the regulation of smooth muscle tone in these tissues .

Mode of Action

Terbutaline acts as an agonist at beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a decrease in intracellular calcium, which in turn leads to the inhibition of contractility of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline leads to the stimulation of the enzyme adenyl cyclase . This enzyme catalyzes the conversion of ATP to cAMP, a secondary messenger involved in many cellular processes . The increase in cAMP levels results in the relaxation of bronchial, vascular, and uterine smooth muscle .

Pharmacokinetics

Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It is metabolized in the liver and gastrointestinal tract, and the primary route of excretion is via the urine . The systemic mean residence time of the drug is about 9 hours . Terbutaline’s volume of distribution at steady state averages 1.6 L/kg .

Result of Action

The molecular and cellular effects of Terbutaline’s action include the relaxation of bronchial, vascular, and uterine smooth muscle . This results in the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema . It also helps to delay premature labor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Terbutaline. For instance, the pharmacokinetics of Terbutaline can be affected by factors such as disease states, age, and exercise . In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased . The primary route of excretion in chronic kidney disease (CKD) patients is reported to be nonrenal . Furthermore, the use of Terbutaline is predicted to present insignificant risk to the environment .

生化学分析

Biochemical Properties

Terbutalone acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This action lowers intracellular calcium, which in turn leads to inhibition of contractility of smooth muscle cells .

Cellular Effects

In the context of cellular effects, this compound’s primary function is to prevent and reverse bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema . It achieves this by acting on the beta-2 receptors in bronchial smooth muscle cells, leading to relaxation and dilation of the bronchial passages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-2 adrenergic receptors . This binding activates the enzyme adenyl cyclase, which then increases the production of cyclic adenosine-3′,5′-monophosphate (cAMP). The increase in cAMP levels leads to a decrease in intracellular calcium levels, resulting in relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound in humans have been studied extensively . Oral studies of this compound depicted a linear relationship between plasma concentration and the administered dose . The time to reach maximum plasma concentration was prolonged, and maximum plasma concentration was lowered after exercise .

Dosage Effects in Animal Models

The dosage varies based on the animal’s size and the severity of the condition .

Metabolic Pathways

This compound is metabolized primarily through sulphation and glucuronidation prior to elimination . It is noteworthy that the primary route of excretion in chronic kidney disease patients is reported to be nonrenal .

Transport and Distribution

This compound has a mean volume of distribution of 1.6 L/kg, indicating that it is markedly distributed outside the plasma compartment . This distribution takes time, hence the observed multi-exponential behavior for disposition .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound primarily interacts with beta-2 adrenergic receptors located on the cell membrane of bronchial, vascular, and uterine smooth muscle cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of terbutaline involves several key steps, starting with the preparation of intermediates. One common method involves the bromination of 3,5-dibenzyloxy acetophenone, followed by condensation with tert-butylamine . The resulting compound undergoes hydrogenation reduction to remove the benzyl protecting groups, yielding terbutaline . The reaction conditions typically involve the use of dibromohydantoin as a bromination reagent and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of terbutaline often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions and the use of efficient purification techniques . The use of recyclable solvents and green chemistry principles is also emphasized to minimize environmental impact .

化学反応の分析

Types of Reactions

Terbutaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Terbutaline can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Substitution: Halogenation reactions using reagents like dibromohydantoin are used to introduce bromine atoms into the intermediate compounds.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield terbutaline. The final product is a racemic mixture of terbutaline, which can be separated into its enantiomers if needed .

科学的研究の応用

Terbutaline has a wide range of scientific research applications:

類似化合物との比較

Terbutaline is often compared with other beta-2 adrenergic agonists such as salbutamol and adrenaline . While all these compounds share a similar mechanism of action, terbutaline has a unique structure with a tertiary butyl side chain and a different arrangement of hydroxyl groups on the benzene ring . This structural difference makes terbutaline less susceptible to breakdown by the enzyme catechol-O-methyl transferase, allowing it to remain active for longer .

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

Adrenaline: A naturally occurring hormone and neurotransmitter with beta-2 adrenergic agonist activity.

Triamcinolone: A corticosteroid with different molecular structure and pharmacological effects.

Terbutaline’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

特性

IUPAC Name |

2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,13-15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQVMOOPIMHYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139508-58-0 | |

| Record name | Terbutalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBUTALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Z2G347D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)

![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)

![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)